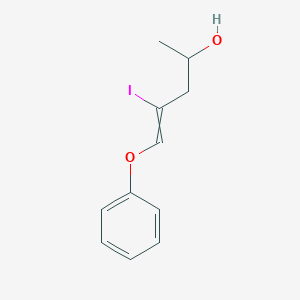
4-Iodo-5-phenoxypent-4-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-5-phenoxypent-4-en-2-ol is an organic compound with the molecular formula C11H13IO2 It is characterized by the presence of an iodine atom, a phenoxy group, and an enol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-phenoxypent-4-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol and 4-iodo-1-pentene.
Formation of Phenoxy Group: Phenol is reacted with an alkylating agent to form the phenoxy group.
Enol Formation: The final step involves the formation of the enol group through dehydrohalogenation or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as distillation, crystallization, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-5-phenoxypent-4-en-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The enol group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions include substituted phenoxypent-4-en-2-ols, ketones, aldehydes, and deiodinated compounds.
Aplicaciones Científicas De Investigación
4-Iodo-5-phenoxypent-4-en-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Iodo-5-phenoxypent-4-en-2-ol involves its interaction with molecular targets and pathways. The iodine atom and phenoxy group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-1-pentene: Shares the iodine atom and pentene structure but lacks the phenoxy and enol groups.
5-Phenoxypent-4-en-2-ol: Contains the phenoxy and enol groups but lacks the iodine atom.
4-Iodo-5-phenoxypentane: Similar structure but lacks the enol group.
Uniqueness
4-Iodo-5-phenoxypent-4-en-2-ol is unique due to the combination of the iodine atom, phenoxy group, and enol functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
305805-94-1 |
|---|---|
Fórmula molecular |
C11H13IO2 |
Peso molecular |
304.12 g/mol |
Nombre IUPAC |
4-iodo-5-phenoxypent-4-en-2-ol |
InChI |
InChI=1S/C11H13IO2/c1-9(13)7-10(12)8-14-11-5-3-2-4-6-11/h2-6,8-9,13H,7H2,1H3 |
Clave InChI |
ZOCFSFNIAORTFA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=COC1=CC=CC=C1)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


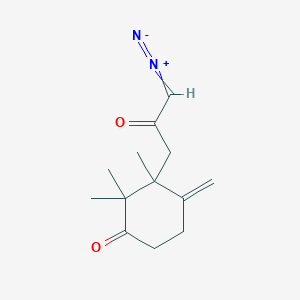
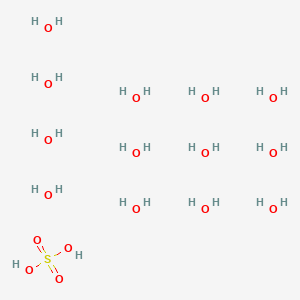
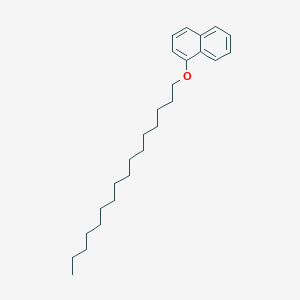
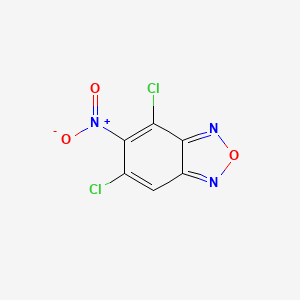
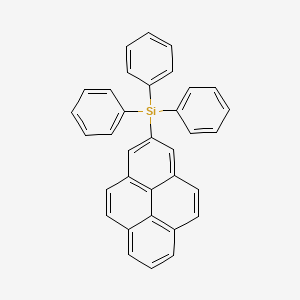
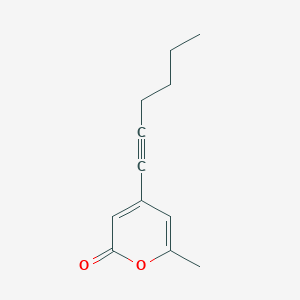
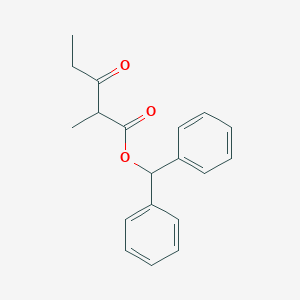
![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249875.png)
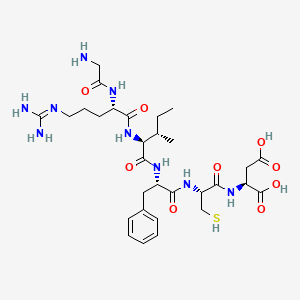

![1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene](/img/structure/B14249886.png)
![2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine](/img/structure/B14249891.png)

